![molecular formula C13H12BrF3N2O3 B13920393 6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which involves a brominated dihydroisoquinoline fused with an azetidine ring. The presence of trifluoroacetic acid further enhances its chemical properties, making it a valuable subject for study in organic chemistry and related disciplines.
準備方法
The synthesis of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline scaffold.
Bromination: The dihydroisoquinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Spirocyclization: The brominated dihydroisoquinoline undergoes a spirocyclization reaction with an azetidine derivative to form the spiro compound.
Introduction of trifluoroacetic acid: The final step involves the addition of trifluoroacetic acid to the spiro compound, which can be achieved through a simple acid-base reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Addition: The spiro structure allows for various addition reactions, such as Michael addition, where nucleophiles add to the double bonds present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups or altered oxidation states.
科学的研究の応用
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, especially in areas such as anti-cancer or anti-inflammatory drugs.
Industry: The compound’s chemical properties make it useful in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one involves its interaction with specific molecular targets. The bromine atom and spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trifluoroacetic acid component may enhance its binding affinity or alter its solubility, further influencing its biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one can be compared with other spirocyclic compounds, such as:
Spiro[cyclohexane-1,3’-indoline]: Another spiro compound with a different core structure, used in various chemical and biological studies.
Spiro[2,3-dihydrobenzofuran-1,3’-pyrrolidine]: Known for its applications in medicinal chemistry and drug development.
Spiro[cyclopentane-1,3’-pyrrolidine]: Used as a building block in organic synthesis and material science.
The uniqueness of 6-Bromospiro[2,3-dihydroisoquinoline-4,3’-azetidine]-1-one lies in its specific combination of a brominated dihydroisoquinoline core with an azetidine ring and trifluoroacetic acid, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H12BrF3N2O3 |
|---|---|
分子量 |
381.14 g/mol |
IUPAC名 |
6-bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11BrN2O.C2HF3O2/c12-7-1-2-8-9(3-7)11(4-13-5-11)6-14-10(8)15;3-2(4,5)1(6)7/h1-3,13H,4-6H2,(H,14,15);(H,6,7) |
InChIキー |
FLFOPOJMMDHCTK-UHFFFAOYSA-N |
正規SMILES |
C1C2(CN1)CNC(=O)C3=C2C=C(C=C3)Br.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


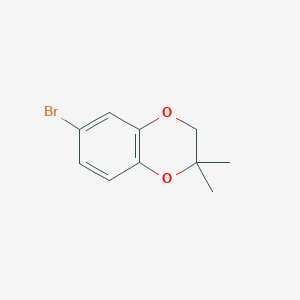


![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
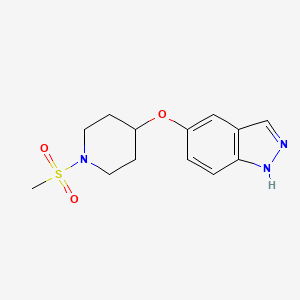
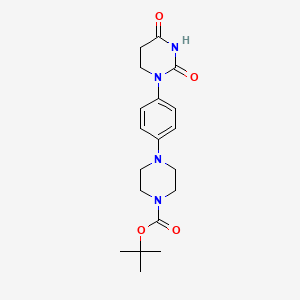
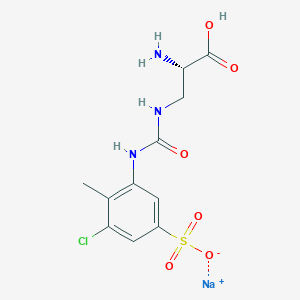
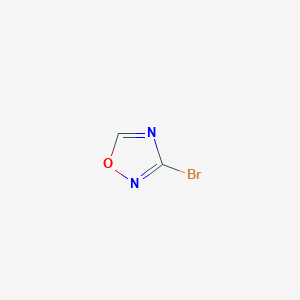
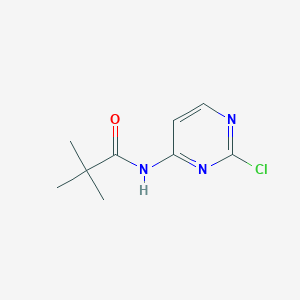
![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)
![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)

